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molecular formula C10H12O B8692033 3-Methyl-allyloxybenzene CAS No. 1758-10-7

3-Methyl-allyloxybenzene

Cat. No. B8692033
M. Wt: 148.20 g/mol
InChI Key: QPQBHWOKRGCIPA-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

N-methyl formanilide 19.4 ml (158 mmole), was chilled to 13° C., where it began to solidify. Phosphorus oxychloride, 13.7 ml (147 mmole), was added with stirring, under nitrogen. After 25 minutes, the temperature was 45° C. and the reaction had again begun to solidify. The compound of Step A, 14 g (95 mmole), was added and the mixture was stirred and heated in a 70° C. oil bath. The reaction exothermed to 95° C. Stirring was continued under nitrogen for 30 minutes. The bath was removed and when the temperature reached 35°, the mixture was dissolved in chloroform. Ice was added and the layers were separated and washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine. The organic layer was chromatographed on 450 ml silica, eluting with chloroform to give 13.54 g (81%) of subtitled product which was used without further purification.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
CN([CH:9]=[O:10])C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O.[CH3:16][C:17]1[CH:18]=[C:19]([O:23][CH2:24][CH:25]=[CH2:26])[CH:20]=[CH:21][CH:22]=1>>[CH2:24]([O:23][C:19]1[CH:20]=[CH:21][C:22]([CH:9]=[O:10])=[C:17]([CH3:16])[CH:18]=1)[CH:25]=[CH2:26]

Inputs

Step One
Name
Quantity
19.4 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)OCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring, under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 45° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
exothermed to 95° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued under nitrogen for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The bath was removed
CUSTOM
Type
CUSTOM
Details
reached 35°
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in chloroform
ADDITION
Type
ADDITION
Details
Ice was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
washed once with water, twice with saturated sodium bicarbonate, once again with water and once with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was chromatographed on 450 ml silica
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.54 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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